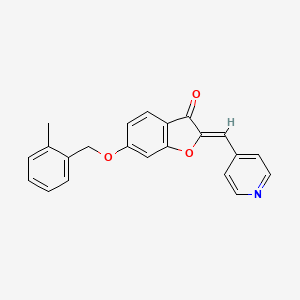

5-chloro-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

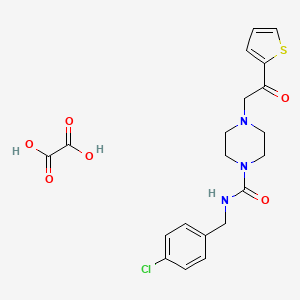

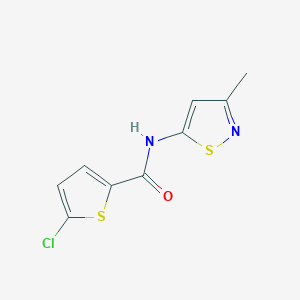

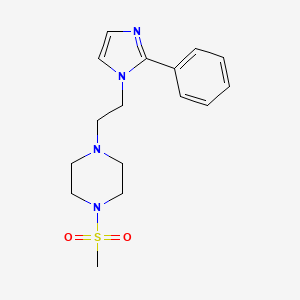

“5-chloro-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamide” is a potent Factor Xa (FXa) inhibitor . It is a new class of antithrombotic agent that has been identified as an oxazolidinone derivative . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Molecular Structure Analysis

The X-ray crystal structure of this compound in complex with human FXa has been determined . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Applications

Thiazole derivatives, such as the compound , have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties . This makes them potentially useful in the development of new drugs for treating conditions related to oxidative stress, pain, and inflammation .

Antimicrobial and Antifungal Applications

Thiazole compounds have demonstrated antimicrobial and antifungal activities . This suggests potential applications in the development of new antimicrobial and antifungal agents .

Antiviral Applications

Thiazole derivatives have also shown antiviral properties . This indicates potential use in the creation of new antiviral drugs .

Diuretic and Anticonvulsant Applications

Thiazole compounds have been found to exhibit diuretic and anticonvulsant activities . This suggests potential applications in the treatment of conditions such as edema and epilepsy .

Neuroprotective Applications

Thiazole derivatives have demonstrated neuroprotective effects . This indicates potential use in the development of drugs for neurodegenerative diseases .

Antitumor and Cytotoxic Applications

Thiazole compounds have shown antitumor and cytotoxic activities . For example, certain synthesized compounds have demonstrated anti-inflammatory activity comparable to that of the standard ibuprofen drug . Moreover, some compounds have shown potent effects on prostate cancer . This suggests potential applications in cancer treatment .

Industrial Applications

The compound is used to treat industrial circulating water, playing a role in sterilizing and killing algae . It is a widely used antiseptic preservative, which can effectively kill algae, bacteria, and fungi .

Cosmetic Applications

Methylchloroisothiazolinone, a compound similar to the one , is found in many water-based personal care products and cosmetics . It was first used in cosmetics in the 1970s . This suggests potential applications of the compound in the cosmetic industry .

Future Directions

properties

IUPAC Name |

5-chloro-N-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS2/c1-5-4-8(15-12-5)11-9(13)6-2-3-7(10)14-6/h2-4H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFRQBKGPGBODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(3-methylisothiazol-5-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-methyl-4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2690244.png)

![N-(3-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2690245.png)

![1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine](/img/structure/B2690251.png)

![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2690261.png)